

An In-depth Technical Guide to 3-Phenoxybenzoyl Cyanide

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Compound of Interest

Compound Name: 3-Phenoxybenzoyl cyanide

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Phenoxybenzoyl cyanide**, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and core applications, with a focus on its role in the development of synthetic pyrethroids.

Molecular Structure and Physicochemical Properties

3-Phenoxybenzoyl cyanide, also known as α -oxo-3-phenoxybenzeneacetonitrile or m-phenoxybenzoyl cyanide, is an organic compound characterized by a benzoyl group substituted with a phenoxy group at the meta-position and a cyanide functional group attached to the carbonyl carbon.^{[1][2]} Its structure serves as a crucial building block for the alcohol moiety of several potent synthetic pyrethroid insecticides.^[1]

Molecular Diagram:

Caption: 2D chemical structure of **3-Phenoxybenzoyl cyanide**.

Quantitative Data Summary:

The following table summarizes the key physicochemical properties of **3-Phenoxybenzoyl cyanide**.

Property	Value	References
CAS Number	61775-25-5	[1][2][3][4]
Molecular Formula	C ₁₄ H ₉ NO ₂	[2][3][4][5]
Molecular Weight	223.23 g/mol	[1][2][3][4][6]
Alternate Names	α -Oxo-3-phenoxybenzeneacetonitrile; m-Phenoxybenzoyl Cyanide	[2]
InChI Key	RBJUQCDEOCYPBM-UHFFFAOYSA-N	[1]
Canonical SMILES	O=C(C#N)c1cccc(Oc2ccccc2)c1	[5]

Synthesis and Experimental Protocols

3-Phenoxybenzoyl cyanide is a pivotal intermediate, primarily in the synthesis of pyrethroids. Its synthesis and subsequent reactions are critical for generating the core structures of these potent insecticides.

2.1. General Synthesis via Acyl Cyanation

A common method for preparing benzoyl cyanides is the reaction of an acyl chloride with a cyanide salt. The following protocol is a representative procedure adapted from the synthesis of benzoyl cyanide for the specific preparation of **3-Phenoxybenzoyl cyanide**.

Experimental Protocol: Synthesis of **3-Phenoxybenzoyl Cyanide**

- Reactants:
 - 3-Phenoxybenzoyl chloride
 - Cuprous cyanide (CuCN), dried at 110°C for 3 hours prior to use.[7]
- Procedure (adapted from Organic Syntheses[7]):

- In a 500-mL distilling flask, place 1.2 molar equivalents of cuprous cyanide.
- Add 1.0 molar equivalent of 3-Phenoxybenzoyl chloride to the flask. Ensure the mixture is well-agitated to moisten the cuprous cyanide.
- Place the flask in a preheated oil bath at approximately 150°C.
- Raise the temperature of the bath to 220-230°C and maintain this temperature for 1.5 to 2 hours, allowing the reaction to proceed.
- After the reaction period, allow the flask to cool. The crude product, **3-Phenoxybenzoyl cyanide**, can be isolated from the reaction mixture.
- Purification is achieved via fractional distillation under reduced pressure. The product is collected as a solid upon cooling.

2.2. Role in Pyrethroid Synthesis

3-Phenoxybenzoyl cyanide is a precursor to α -cyano-3-phenoxybenzyl alcohol, a key chiral intermediate for numerous commercial pyrethroids like fenvalerate and deltamethrin.[1] The synthesis pathway typically involves the reduction of the ketone in **3-Phenoxybenzoyl cyanide** to a secondary alcohol.

A more direct and widely used industrial approach involves the hydrocyanation of 3-phenoxybenzaldehyde.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxybenzoyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042598#3-phenoxybenzoyl-cyanide-molecular-structure-and-weight]

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